N'-[(2E)-butan-2-ylidene]-2-(4-chloro-2-methylphenoxy)propanehydrazide
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Overview
Description
N’-[(2E)-butan-2-ylidene]-2-(4-chloro-2-methylphenoxy)propanehydrazide is an organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-butan-2-ylidene]-2-(4-chloro-2-methylphenoxy)propanehydrazide typically involves the condensation reaction between 2-(4-chloro-2-methylphenoxy)propanehydrazide and butan-2-one. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(2E)-butan-2-ylidene]-2-(4-chloro-2-methylphenoxy)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-[(2E)-butan-2-ylidene]-2-(4-chloro-2-methylphenoxy)propanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N’-[(2E)-butan-2-ylidene]-2-(4-chloro-2-methylphenoxy)propanehydrazide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N’-[(2Z)-butan-2-ylidene]-2-(4-chloro-2-methylphenoxy)propanehydrazide: A structural isomer with similar properties but different spatial arrangement.
2-(4-chloro-2-methylphenoxy)propanehydrazide: A precursor in the synthesis of the target compound.
Uniqueness
N’-[(2E)-butan-2-ylidene]-2-(4-chloro-2-methylphenoxy)propanehydrazide is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H19ClN2O2 |
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Molecular Weight |
282.76 g/mol |
IUPAC Name |
N-[(E)-butan-2-ylideneamino]-2-(4-chloro-2-methylphenoxy)propanamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-5-10(3)16-17-14(18)11(4)19-13-7-6-12(15)8-9(13)2/h6-8,11H,5H2,1-4H3,(H,17,18)/b16-10+ |
InChI Key |
NYZORVGUZDXASK-MHWRWJLKSA-N |
Isomeric SMILES |
CC/C(=N/NC(=O)C(C)OC1=C(C=C(C=C1)Cl)C)/C |
Canonical SMILES |
CCC(=NNC(=O)C(C)OC1=C(C=C(C=C1)Cl)C)C |
Origin of Product |
United States |
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